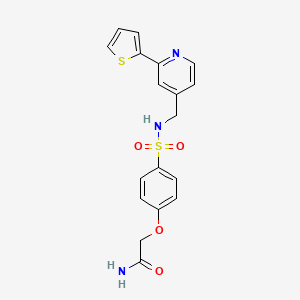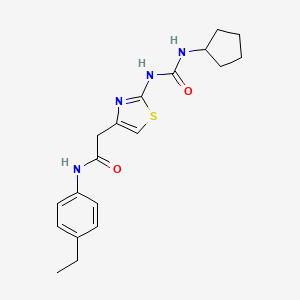
2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide” is a versatile material used in scientific research1. Its unique structure allows for various applications, including drug discovery and material synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that compounds with similar structures have been synthesized and studied23.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the thiophen-2-yl and pyridin-4-yl groups, along with the sulfamoyl and phenoxy groups, contribute to its unique properties4.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available. However, compounds with similar structures have been involved in various chemical reactions, often resulting in changes in their physical and chemical properties3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the available resources. However, compounds with similar structures have been analyzed for their physical and chemical properties6.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of thiophene analogs, including structures similar to 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide, has been extensively studied. These compounds are known for their complex chemical behavior and potential biological activities. For instance, the chemical inhibitors of cytochrome P450 isoforms, which play a crucial role in drug metabolism, have been evaluated for their selectivity and potency, highlighting the importance of thiophene derivatives in modulating enzymatic activity (Khojasteh et al., 2011). Moreover, the development of novel synthetic methodologies for antiplatelet and antithrombotic drugs, such as clopidogrel, emphasizes the role of thiophene-containing compounds in medicinal chemistry (Saeed et al., 2017).
Biological Activities
The biological effects of acetamide, formamide, and their derivatives have been the subject of extensive research, providing insights into their toxicological profiles and potential therapeutic applications. This includes the examination of their effects on cellular processes and the environment, showcasing the diverse impact of these compounds (Kennedy, 2001). Additionally, studies on the metabolism of drugs like paracetamol highlight the significance of understanding the metabolic pathways of such compounds, which can influence their efficacy and safety profiles (Zhao & Pickering, 2011).
Environmental Implications
Research on the degradation of pharmaceuticals, such as acetaminophen, using advanced oxidation processes (AOPs) underscores the environmental impact of these compounds. This work elucidates the pathways through which these substances are broken down in aquatic environments, contributing to our understanding of their persistence and the potential risks they pose to ecosystems (Qutob et al., 2022).
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound could involve further research into its potential applications in drug discovery and material synthesis1. Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
Eigenschaften
IUPAC Name |
2-[4-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-18(22)12-25-14-3-5-15(6-4-14)27(23,24)21-11-13-7-8-20-16(10-13)17-2-1-9-26-17/h1-10,21H,11-12H2,(H2,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCQDBRPVQXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)
![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)
![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
![ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382851.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)
![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)
![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)

![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)